tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate
Overview
Description
Tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This particular compound features a tert-butyl group, which is known for its steric bulk and influence on the reactivity and stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate typically involves the following steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a protecting group for amines.
Biology: : The compound may be used in the study of enzyme inhibition and as a tool in biochemical assays.
Industry: : The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The hydrazinocarbonyl group can participate in hydrogen bonding and other interactions, further modulating its biological activity.
Comparison with Similar Compounds
Tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl (1S,3S)-3-[(4-methoxy-3-(3-methoxypropoxy)phenyl)methyl]-4-methylpentyl]carbamate: : This compound has a similar structure but with different substituents, leading to variations in reactivity and biological activity.
Tert-butyl (1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl (4-nitrophenyl)sulfonylamino]propyl]carbamate: : This compound features a benzyl group and a nitro group, which can affect its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the steric effects of the tert-butyl group, which can influence its chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydrazinyl-4-methyl-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3/c1-7(2)6-8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOMXPFPSGGLIU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77284-59-4 | |
Record name | tert-butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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